3,7,11,15-Tetramethyl-2-hexadecen-1-OL

Catalog No.
S583048
CAS No.
7541-49-3
M.F
C20H40O
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7,11,15-Tetramethyl-2-hexadecen-1-OL

CAS Number

7541-49-3

Product Name

3,7,11,15-Tetramethyl-2-hexadecen-1-OL

IUPAC Name

(E)-3,7,11,15-tetramethylhexadec-2-en-1-ol

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+

InChI Key

BOTWFXYSPFMFNR-HMMYKYKNSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C

The exact mass of the compound Phytol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 7541-49-3), commonly known as phytol, is an acyclic diterpene alcohol supplied primarily as a mixture of E and Z isomers. Industrially, it serves as a critical C20 side-chain synthon for the manufacture of synthetic Vitamin E (tocopherols) and Vitamin K1 (phylloquinone) [1]. Characterized by its highly branched tetramethyl structure and a single unsaturation at the 2-position, this viscous, hydrophobic liquid exhibits excellent solubility in organic solvents and cosmetic oils [2]. For procurement professionals and chemical engineers, the isomeric mixture represents a highly cost-effective, process-ready precursor that avoids the premium pricing of stereopure trans-phytol while delivering identical reactivity in acid-catalyzed condensation workflows [3].

Substituting the isomeric mixture of 3,7,11,15-tetramethyl-2-hexadecen-1-ol with either its synthetic counterpart isophytol or stereopure trans-phytol introduces significant process and cost inefficiencies. While isophytol is a common industrial alternative for chemical tocopherol synthesis, it fails entirely in biocatalytic and plant-cell-based manufacturing, where it acts as an inactive or inhibitory compound rather than a recognized biological precursor [1]. Conversely, substituting with stereopure trans-phytol (CAS 150-86-7) drastically inflates raw material costs [2]. Because the E/Z double bond geometry is obliterated via an allylic carbocation intermediate during the standard acid-catalyzed condensation with trimethylhydroquinone (TMHQ), the expensive stereopurity of trans-phytol is chemically redundant for producing racemic d,l-alpha-tocopherol [3]. Therefore, the isomeric mixture is the strictly optimal choice for non-stereospecific condensation and bio-manufacturing workflows.

Biocatalytic Precursor Efficacy vs. Isophytol

In bio-manufacturing workflows utilizing plant cell cultures for tocopherol production, precursor recognition is highly specific. The addition of 3,7,11,15-tetramethyl-2-hexadecen-1-ol to the culture medium amplifies total tocopherol yield by approximately 5-fold compared to vehicle controls [1]. In direct contrast, the standard synthetic alternative, isophytol, fails to elicit this biosynthetic pathway and results in a slight decrease in tocopherol accumulation [1]. This demonstrates that for biological or enzymatic synthesis routes, the primary allylic alcohol structure of phytol is strictly required.

Evidence DimensionTotal tocopherol yield enhancement in cell culture
Target Compound Data~5.0x increase vs. baseline
Comparator Or BaselineIsophytol (CAS 505-32-8): <1.0x (slight decrease vs. baseline)
Quantified Difference>5-fold functional advantage in biocatalytic yield
ConditionsCarthamus tinctorius cell culture, 100 ppm precursor concentration, 2-week incubation

Dictates the procurement of phytol over isophytol for any company utilizing bio-fermentation or plant-cell-based pathways for natural-equivalent Vitamin E production.

Process Efficiency in Chemical Condensation vs. Geranylgeraniol

When manufacturing d,l-alpha-tocopherol via chemical synthesis, 3,7,11,15-tetramethyl-2-hexadecen-1-ol acts as a direct 'plug-in' side-chain synthon. It undergoes a single-step acid-catalyzed condensation with trimethylhydroquinone (TMHQ) to yield the final product [1]. If a buyer substitutes this with the biological precursor geranylgeraniol, the process requires three additional synthetic steps: allylic epoxidation, olefin hydrogenation, and deoxygenation, before the condensation can occur [1]. Procuring the fully reduced phytol backbone eliminates these multi-step reduction requirements, significantly reducing reagent costs and reactor time.

Evidence DimensionSynthetic step count to d,l-alpha-tocopherol
Target Compound Data1 step (direct TMHQ condensation)
Comparator Or BaselineGeranylgeraniol: 4 steps (epoxidation, hydrogenation, deoxygenation, condensation)
Quantified DifferenceEliminates 3 synthetic transformations
ConditionsStandard industrial synthesis of d,l-alpha-tocopherol from diterpene precursors

Allows chemical manufacturers to bypass costly and hazardous hydrogenation steps, streamlining the production of Vitamin E.

Cold-Process Formulation Compatibility vs. Linear Fatty Alcohols

For fragrance and cosmetic formulation, the physical state of the lipid component dictates process energy requirements. 3,7,11,15-tetramethyl-2-hexadecen-1-ol possesses four methyl branches that disrupt crystal lattice formation, resulting in a viscous liquid with a melting point below -65°C [1]. In contrast, a linear fatty alcohol of similar molecular weight, such as 1-hexadecanol (cetyl alcohol), is a waxy solid with a melting point of approximately 49°C [2]. The liquid state of the tetramethyl-branched compound allows for direct cold-blending into oil phases without the thermal processing required to melt solid linear substitutes.

Evidence DimensionMelting point and physical state at 20°C
Target Compound Data< -65°C (Liquid)
Comparator Or Baseline1-Hexadecanol (Cetyl alcohol): 49°C (Solid)
Quantified Difference>114°C reduction in melting point
ConditionsStandard atmospheric pressure (100 kPa)

Enables energy-efficient cold-process manufacturing in the cosmetics and fragrance industries by eliminating the need for heated mixing vessels.

Biocatalytic and Plant-Cell-Based Vitamin E Production

Because it is specifically recognized by plant enzymes (unlike synthetic isophytol), this compound is the required precursor for bio-manufacturing pathways aiming to produce natural-equivalent tocopherols via cell culture or engineered microbial fermentation [1].

Cost-Optimized Synthesis of Racemic d,l-Alpha-Tocopherol

In standard industrial chemical synthesis utilizing Lewis acid-catalyzed condensation with TMHQ, the E/Z isomeric mixture provides identical reactivity and yields to stereopure trans-phytol. This allows manufacturers to drastically reduce raw material costs while maintaining process efficiency [2].

Cold-Blended Fragrance and Cosmetic Formulations

Due to its heavily branched structure that ensures a liquid state at room temperature, this compound is ideal for cold-process manufacturing of liquid fragrances, acting as a fixative and skin-conditioning agent without requiring the heating steps necessary for linear fatty alcohols [3].

Physical Description

Colourless to yellow viscous liquid; Faint floral aroma

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.307915895 Da

Monoisotopic Mass

296.307915895 Da

Heavy Atom Count

21

Density

0.847-0.863

Melting Point

25 °C

GHS Hazard Statements

Aggregated GHS information provided by 1433 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1433 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1432 of 1433 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (95.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phytol is an acyclic diterpene alcohol and a constituent of chlorophyll. Phytol is commonly used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1. Furthermore, phytol also was shown to modulate transcription in cells via transcription factors PPAR-alpha and retinoid X receptor (RXR).

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

102608-53-7
7541-49-3
150-86-7

Wikipedia

Phytol

Use Classification

Fragrance Ingredients

General Manufacturing Information

2-Hexadecen-1-ol, 3,7,11,15-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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